1-Hexanol, 6,6'-oxybis[2,2-dimethyl-
Overview
Description
1-Hexanol, 6,6'-oxybis[2,2-dimethyl- is a compound characterized by its long hydrocarbon chain structure. This compound is notable for its inhibitory activities against lipid synthesis They are classified into various types based on the nature of the carbon-carbon bonds present, such as alkanes, alkenes, and alkynes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of hydrocarbon chain derivative 1 involves several synthetic routes. One common method includes the reduction of an ester to an alcohol, followed by successive hydrobromination and dehydrobromination steps . This process typically yields the desired hydrocarbon chain derivative in high purity and yield.
Industrial Production Methods: In industrial settings, the production of hydrocarbon chain derivative 1 often involves the use of advanced techniques such as liquid chromatography and gas chromatography for the extraction, fractionation, and separation of the compound . These methods ensure the efficient and large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Hexanol, 6,6'-oxybis[2,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen, ozone, and hydrogen peroxide.
Reduction: Common reagents include hydrogen gas, sodium borohydride, and lithium aluminum hydride.
Substitution: Common reagents include halogens (chlorine, bromine) and nucleophiles (hydroxide, cyanide).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxides, while reduction reactions yield reduced hydrocarbons .
Scientific Research Applications
1-Hexanol, 6,6'-oxybis[2,2-dimethyl- has a wide range of scientific research applications, including:
Mechanism of Action
1-Hexanol, 6,6'-oxybis[2,2-dimethyl- can be compared with other similar compounds, such as:
Alkanes: Saturated hydrocarbons with single carbon-carbon bonds.
Alkenes: Unsaturated hydrocarbons with one or more double carbon-carbon bonds.
Alkynes: Unsaturated hydrocarbons with one or more triple carbon-carbon bonds
Uniqueness: 1-Hexanol, 6,6'-oxybis[2,2-dimethyl- is unique due to its specific inhibitory activity against lipid synthesis, which is not commonly observed in other hydrocarbon derivatives . This makes it a valuable compound for research and industrial applications.
Comparison with Similar Compounds
- Methane
- Ethane
- Propane
- Butane
- Ethylene
- Acetylene
- Benzene
Properties
IUPAC Name |
6-(6-hydroxy-5,5-dimethylhexoxy)-2,2-dimethylhexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O3/c1-15(2,13-17)9-5-7-11-19-12-8-6-10-16(3,4)14-18/h17-18H,5-14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDZFCNXQRYRSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCCOCCCCC(C)(C)CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40438661 | |
Record name | 1-Hexanol, 6,6'-oxybis[2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40438661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
300762-25-8 | |
Record name | 1-Hexanol, 6,6'-oxybis[2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40438661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.